N-[3-(benzyloxy)phenyl]butanamide
Description
N-[3-(Benzyloxy)phenyl]butanamide is a substituted aromatic amide characterized by a benzyloxy group at the para position of the phenyl ring and a butanamide chain. The benzyloxy group confers lipophilicity, while the butanamide moiety may influence hydrogen-bonding interactions and molecular flexibility .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(19)18-15-10-6-11-16(12-15)20-13-14-8-4-3-5-9-14/h3-6,8-12H,2,7,13H2,1H3,(H,18,19) |
InChI Key |
YIGNUYKIYRZKFD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural features with several analogs, differing primarily in substituents on the phenyl ring or acyl group:
- Acyl Group Variations: N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d): Replaces the butanamide chain with a 4-methoxybenzamide group. This modification increases aromaticity and introduces methoxy-derived electronic effects, resulting in a higher melting point (202–203°C) compared to butanamide derivatives . Its melting point (212–213°C) reflects increased rigidity . 4-(3-(Benzyloxy)phenyl)-N-(quinolin-8-yl)butanamide (3u): Substitutes the phenyl group with a quinoline moiety, yielding a pale-yellow oil (96% yield) due to reduced crystallinity from the planar heteroaromatic system .
- Benzyloxy Group Modifications: N-[3-butanoyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide (ACI-INT-1495): Replaces benzyloxy with an epoxide-containing side chain, introducing reactivity for ring-opening reactions . N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide (CHEMBL374075): Substitutes benzyloxy with methoxy and adds a diphenylpropyl chain, increasing steric bulk and altering lipophilicity .
Physical and Chemical Properties
Key differences in physical properties are driven by substituent effects:
- Melting Points: Bulky aromatic substituents (e.g., naphthalene in 3i) elevate melting points by enhancing intermolecular interactions, while heteroaromatic systems (e.g., quinoline in 3u) reduce crystallinity .
- Synthetic Yields : High yields (70–96%) across analogs suggest robust amidation protocols, though solvents and purification methods (e.g., preparative TLC for 3u) vary .
Spectral and Structural Characterization
- IR Spectroscopy: All analogs show characteristic amide C=O stretches (~1680 cm⁻¹) and N–H bends (~3329 cm⁻¹). Additional peaks (e.g., 3u’s quinoline C–N stretches) reflect substituent-specific vibrations .
- NMR : Aromatic proton signals differ based on substituents. For example, 3e’s naphthyl group introduces downfield-shifted protons at δ 7.80–8.20 ppm, while 3d’s methoxy group resonates at δ 3.85 ppm .
- Crystallography: In N-(4-Butanoyl-3-hydroxyphenyl)butanamide (), intramolecular O–H···O and C–H···O hydrogen bonds create near-planar geometries, stabilizing the crystal lattice .
Discussion and Implications
The comparison highlights how substituents dictate the physicochemical and functional profiles of this compound analogs. For instance:
- Lipophilicity : Benzyloxy and naphthyl groups enhance lipid solubility, favoring membrane permeability.
- Reactivity : Epoxide-containing analogs (e.g., ACI-INT-1495) offer sites for further functionalization .
- Biological Potential: While direct data are lacking, structural similarities to anti-inflammatory compounds (e.g., ’s coumaroyl derivatives) suggest possible bioactivity .
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